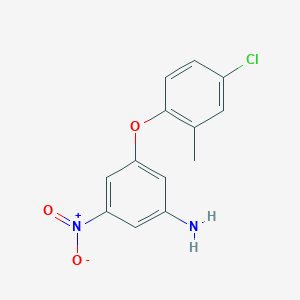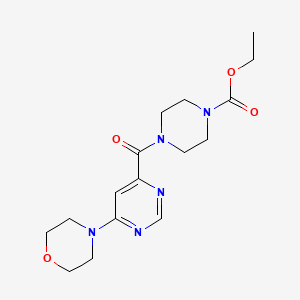
Ethyl 4-(6-morpholinopyrimidine-4-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other biologically active compounds . The morpholinopyrimidine and carbonyl groups suggest that this compound could potentially have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including acylation, alkylation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include melting point analysis, IR spectroscopy, NMR spectroscopy, and others .Scientific Research Applications
Synthesis and Biological Activity
Antihypertensive Agents : A study on the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, which bear structural similarities to Ethyl 4-(6-morpholinopyrimidine-4-carbonyl)piperazine-1-carboxylate, highlighted their potential as antihypertensive agents. Some compounds in this class demonstrated promising in vitro and in vivo antihypertensive activity, indicating the potential utility of this chemical framework in developing new therapeutic agents (S. M. Bayomi, et al., 1999).
Anti-Inflammatory and Analgesic Agents : Novel derivatives derived from visnaginone and khellinone, incorporating the pyrimidine structure, were synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain compounds displayed significant COX-2 selectivity and exhibited notable analgesic and anti-inflammatory effects, comparable to standard drugs (A. Abu‐Hashem, et al., 2020).
Antimicrobial Activity : Research into 1,2,4-triazol-3-one derivatives, including those related to this compound, has shown that Mannich bases derived from these compounds possess good antimicrobial properties against various test microorganisms, suggesting their potential as novel antimicrobial agents (Seda Fandaklı, et al., 2012).
Chemical Synthesis and Coordination Chemistry
Vasodilation Properties : Studies on 3-pyridinecarboxylates, prepared via aromatic nucleophilic substitution reactions involving secondary amines like piperidine or morpholine, have unveiled compounds with considerable vasodilation properties. This suggests a route to novel vasodilators that could be useful in cardiovascular research (A. S. Girgis, et al., 2008).
Coordination Chemistry : The exploration of N,N,O-donor Schiff-base ligands, involving structures related to this compound, in the coordination chemistry of Cu(II) with bromide as a counter anion, has provided insights into the influence of substituents on bromination, magnetic properties, and the nuclearity of the complexes formed. Such studies are essential for understanding and designing new materials with specific magnetic properties (Ishani Majumder, et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to target nitric oxide synthase, both inducible and endothelial .
Mode of Action
It is likely that it interacts with its targets, possibly nitric oxide synthase, to exert its effects .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involving pyrimidines .
Result of Action
Similar compounds have shown promising results in various biological activities, such as anti-tubercular activity .
Action Environment
It is known that factors such as temperature, ph, and presence of other compounds can affect the action and stability of chemical compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c1-2-25-16(23)21-5-3-20(4-6-21)15(22)13-11-14(18-12-17-13)19-7-9-24-10-8-19/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZFIAPZCDMKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2904877.png)
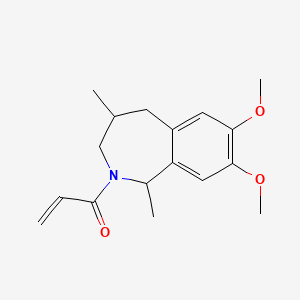
![3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2904881.png)
![N-(2,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904882.png)
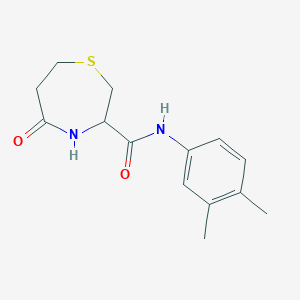

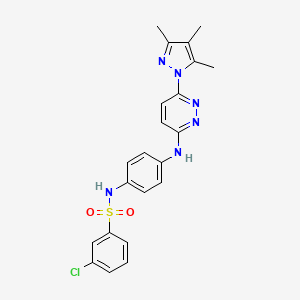
![6-(3-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904891.png)

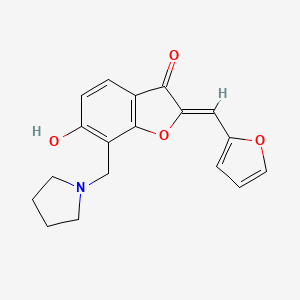
![N-[4-chloro-6-(isopropylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2904895.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2904897.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2904898.png)
